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Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941

For researchers, scientists, and professionals in drug development, the isolation of high-quality
protoplasts is a critical first step for a multitude of applications, including genetic transformation,
single-cell analysis, and somatic hybridization. Driselase, a complex mixture of cell wall-
degrading enzymes, has long been a staple for this purpose. However, the need for optimized
protocols, cost-effective alternatives, and consistent supply has driven the exploration of other
enzyme cocktails. This guide provides an objective comparison of prominent alternatives to
Driselase for both plant and fungal protoplasting, supported by experimental data and detailed
protocols.

Understanding Driselase

Driselase is a crude enzymatic preparation derived from fungi such as Basidiomycetes sp. or
Trichoderma viride. Its effectiveness lies in its composite nature, containing a spectrum of
activities including cellulase, hemicellulase, and pectinase.[1][2][3] This allows it to
synergistically degrade the complex polysaccharide matrix of plant and fungal cell walls.

Alternatives for Plant Protoplasting

The primary components of plant cell walls are cellulose, hemicellulose, and pectin. Effective
enzyme cocktails for plant protoplasting typically combine enzymes that target each of these
components.

Cellulase "Onozuka" R-10 and Macerozyme R-10
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This combination is one of the most widely used and effective alternatives to Driselase for
plant protoplast isolation. Cellulase "Onozuka™" R-10 is rich in cellulase activity, while
Macerozyme R-10 provides a high concentration of pectinase and hemicellulase.

Experimental Data Summary

Protoplast
. Enzyme Yield L
Plant Species . Viability (%) Reference
Cocktail (protoplastsig
FW)
) 0.5% Cellulase
Brassica
"Onozuka" RS,
oleracea var.
. 0.1% 2.38-4.63x10% >93% [4]
capitata
Macerozyme R-
(Cabbage)
10
1.5% Cellulase
o "Onozuka" R-10,
Physcomitrium 1.8 x 10° (total
0.5% Not reported [5]
patens (Moss) from culture)
Macerozyme R-
10
4% Cellulase,
Lilium 1% Pectinase Not specified for
. - 6.65x10° . o [6]
ledebeourii (similar to this combination

Macerozyme)

Experimental Protocol: Protoplast Isolation from Brassica oleracea Leaves[4]
o Plant Material: Use leaves from sterile in vitro grown cabbage plants.
e Enzyme Solution:

o 0.5% (w/v) Cellulase "Onozuka" RS

o 0.1% (w/v) Macerozyme R-10
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o Mannitol (as osmotic stabilizer, typically 0.4 M to 0.6 M)

o MES buffer (pH 5.7)

» Digestion:
o Slice the leaves into thin strips (0.5-1 mm).
o Incubate the leaf strips in the enzyme solution.
o Incubate overnight in the dark with gentle shaking.

e Purification:

o

Filter the protoplast suspension through a nylon mesh (e.g., 40-100 um) to remove
undigested debris.

o

Centrifuge the filtrate to pellet the protoplasts.

[¢]

Wash the protoplasts with a suitable washing solution (e.g., W5 solution).

[¢]

Purify further using a sucrose gradient if necessary.
e Quantification and Viability:
o Count the protoplasts using a hemocytometer.

o Assess viability using fluorescein diacetate (FDA) staining.

Cellulase and Pectolyase Y-23

Pectolyase Y-23 is another potent pectinase that is often used in combination with cellulase for
rapid and efficient protoplast isolation. It has been reported to have significantly stronger endo-
polygalacturonase activity than Macerozyme R-10.[7]

Experimental Data Summary
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Protoplast
. Enzyme Yield L
Plant Species . Viability (%) Reference
Cocktail (protoplastsig
FW)
2% Cellulase
) "Onozuka" RS,
Anubias nana 4.79 x 10° 82.9% [7]
0.2% Pectolyase
Y-23
Brassica 0.5% Cellulase
oleracea var. "Onozuka" RS,
_ ~1.9 x 108 >90% [8]
capitata 0.01%
(Cabbage) Pectolyase Y-23

Experimental Protocol: Protoplast Isolation from Anubias nana Leaves[7]

¢ Plant Material: Use in vitro leaves from six-week-old plants.

e Enzyme Solution:

[¢]

[e]

0.2% (w/v) Pectolyase Y-23

0.6 M Mannitol

o

2.5 mM CacClz

[¢]

o

5 mM MES buffer (pH 5.6)

» Digestion:

2% (w/v) Cellulase "Onozuka" RS

o Incubate finely chopped leaf tissue in the enzyme solution.

o Incubate for 4 hours in the dark.

o Purification:
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o Follow standard filtration and centrifugation steps as described for the
Cellulase/Macerozyme protocol.

e Quantification and Viability:

o Use a hemocytometer for counting and FDA staining for viability.

Alternatives for Fungal Protoplasting

Fungal cell walls are primarily composed of chitin, glucans, and glycoproteins. Therefore,
enzyme cocktails for fungal protoplasting often include chitinases and glucanases.

Lysing Enzyme from Trichoderma harzianum (often with
Driselase)

Lysing Enzyme from Trichoderma harzianum is a common component in fungal protoplasting
cocktails, often used in conjunction with Driselase to enhance the digestion of the complex
fungal cell wall.

Experimental Data Summary

Fungal Enzyme Protoplast L
. . . Viability (%) Reference
Species Cocktail Yield
12.5 mg/mL ) )
] ) Maximum yield
Fusarium Driselase, 10 ]
o ] observed with Not reported 9]
verticillioides mg/mL Lysing o
combination
Enzyme
20 g/L Lysing
6.15 x 10° Good (assessed
Eutypellasp. D-1  Enzyme, 20 g/L o [10]
) cells/mL by FDA staining)
Driselase

Experimental Protocol: Protoplast Isolation from Fusarium verticillioides[9]
» Fungal Material: Use germinated conidia.

e Enzyme Solution:
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o 12.5 mg/mL Driselase
o 10 mg/mL Lysing Enzyme from Trichoderma harzianum

o 1 M KCI (as osmotic stabilizer)

e Digestion:

o Incubate the germinated conidia in the enzyme solution.

o The optimal incubation time should be determined empirically (e.g., 2-4 hours).
 Purification:

o Filter the suspension to remove mycelial debris.

o Centrifuge to pellet the protoplasts.

o Wash the protoplasts with the osmotic stabilizer solution.
e Quantification and Viability:

o Count using a hemocytometer.

o Assess viability with a suitable stain.

VinoTaste® Pro

VinoTaste® Pro is a commercial enzyme preparation used in the winemaking industry that has
been successfully repurposed for fungal protoplast isolation. It is considered a cost-effective
alternative to other lytic enzymes.

Experimental Data Summary
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Protoplast
Fungal Enzyme Yield L
. . Viability (%) Reference
Species Cocktail (protoplastsig
mycelium)
0.2 g VinoTaste Yielded 10 times
o Pro in 20 mL KC more protoplasts
Botrytis cinerea Not reported [1]

buffer for2 g

mycelium

than a Driselase-

containing mix

Experimental Protocol: Protoplast Isolation from Botrytis cinerea[1]
» Fungal Material: Mycelium from a 2-day old liquid culture.
e Enzyme Solution:

o 0.2 g VinoTaste® Pro

o 20 mL KC buffer (composition not specified, but typically contains an osmotic stabilizer like
KCI or sorbitol)

» Digestion:
o Incubate 2 g of mycelium in the enzyme solution.

o Incubation conditions (time, temperature, shaking) should be optimized for the specific
fungal strain.

 Purification:
o Standard filtration and washing steps.
o Quantification and Viability:

o Standard counting and viability assessment methods.

Extralyse
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Extralyse is another enzyme cocktail from the wine industry that has been shown to be
effective for fungal protoplast isolation, offering an inexpensive and readily available option.

While direct comparative data with Driselase is not provided in the search results, a protocol
for its use in various filamentous ascomycete species is available, indicating its efficacy.[11]

Visualizing the Process: Enzymatic Cell Wall
Degradation

To better understand the action of these enzyme cocktails, the following diagrams illustrate the
enzymatic degradation of plant and fungal cell walls.
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Conclusion

While Driselase remains a potent and effective enzyme mixture for protoplasting, several
viable alternatives offer researchers the ability to optimize protocols for specific organisms,
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improve cost-effectiveness, and ensure a consistent supply of reagents. For plant
protoplasting, the combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a robust
and widely cited alternative. For applications requiring more rapid or potent pectin degradation,
Pectolyase Y-23 can be substituted for Macerozyme. In the realm of fungal protoplasting,
commercially available enzyme cocktails from the wine industry, such as VinoTaste® Pro and
Extralyse, are emerging as highly effective and economical alternatives to traditional lytic
enzymes.

Ultimately, the choice of enzyme cocktail will depend on the specific research needs, the
organism of interest, and empirical optimization. The data and protocols presented in this guide
provide a solid foundation for researchers to explore these alternatives and develop efficient
and reproducible protoplasting procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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